molecular formula C12H11NO B271354 2-amino-1-(2-naphthyl)ethanone

2-amino-1-(2-naphthyl)ethanone

Cat. No.: B271354
M. Wt: 185.22 g/mol
InChI Key: CYZIVKKJMQBWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-naphthyl)ethanone is an organic compound belonging to the class of naphthalene derivatives Naphthalene itself is a bicyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(2-naphthyl)ethanone typically involves the reaction of 2-acetonaphthone with hydroxylamine hydrochloride to form an intermediate 2-naphthyl ketoxime. This intermediate undergoes a rearrangement reaction in the presence of polyphosphoric acid to yield 2-acetyl naphthylamine. Finally, deacetylation of 2-acetyl naphthylamine produces this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-amino-1-(2-naphthyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into naphthylamines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Naphthylamines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-amino-1-(2-naphthyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and

Properties

IUPAC Name

2-amino-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZIVKKJMQBWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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